4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Description

BenchChem offers high-quality 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-OBKDMQGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535564 |

Source

|

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-42-1 |

Source

|

| Record name | 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a pivotal molecule in carbohydrate chemistry and biochemical research. Primarily, it serves as a protected precursor to 4-nitrophenyl α-D-glucopyranoside (PNPG), a widely used chromogenic substrate for the assay of α-glucosidase activity. The acetyl protecting groups enhance its solubility in organic solvents, facilitating its use in various synthetic manipulations, and can be readily removed under basic conditions to yield the active substrate. Understanding the structure, stereoselective synthesis, and downstream applications of this compound is crucial for researchers in drug discovery, particularly those targeting carbohydrate-processing enzymes implicated in diseases such as diabetes and viral infections. This guide provides a comprehensive overview of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, from its fundamental chemical properties to its practical application in the laboratory.

Part 1: Molecular Structure and Physicochemical Properties

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a glycoside composed of a D-glucose core, a 4-nitrophenyl aglycon, and four acetyl protecting groups. The key structural feature is the α-configuration of the anomeric linkage, where the 4-nitrophenoxy group is on the opposite side of the pyranose ring from the C-6 substituent.

Chemical Structure

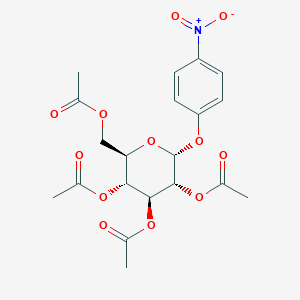

The systematic IUPAC name for this compound is [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate.

Caption: 2D representation of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₁₂ | |

| Molecular Weight | 469.40 g/mol | |

| CAS Number | 14131-42-1 | |

| Appearance | White Crystalline Solid | |

| Melting Point | 113-114 °C | |

| Solubility | DMSO, MeOH, DCM, EtOAc | |

| Storage | 0 to 8 °C |

Part 2: Stereoselective Synthesis

The synthesis of 4-nitrophenyl α-D-glucopyranosides with high stereoselectivity is a significant challenge in carbohydrate chemistry. The formation of the glycosidic bond can lead to a mixture of α and β anomers. The desired α-anomer is often the thermodynamic product, and its formation can be favored under specific reaction conditions.

Theoretical Background: The Koenigs-Knorr Reaction and Stereocontrol

The Koenigs-Knorr reaction is a classical and widely used method for glycosidic bond formation. It typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, often a silver or mercury salt.

The stereochemical outcome of the Koenigs-Knorr reaction is heavily influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.

-

Neighboring Group Participation: When a participating group, such as an acetyl group, is at C-2, it can attack the anomeric center from the backside to form a cyclic acyloxonium ion intermediate. Subsequent nucleophilic attack by the alcohol occurs from the opposite face, leading predominantly to the 1,2-trans-glycoside (the β-anomer in the case of glucose).

-

Achieving α-Selectivity: To favor the formation of the 1,2-cis-glycoside (the α-anomer), conditions that disfavor neighboring group participation are employed. This can be achieved through:

-

Use of non-participating protecting groups at C-2: This is not applicable in this case as the final product is acetylated.

-

"In situ" anomerization: Using specific solvent and promoter systems that allow for the equilibration of the initially formed β-anomer to the more thermodynamically stable α-anomer.

-

Use of specific promoters and reaction conditions: Lewis acids such as zinc chloride or tin tetrachloride can be used to promote the reaction, often favoring the α-anomer.

-

A plausible synthetic route to 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside involves the reaction of penta-O-acetyl-β-D-glucopyranose with 4-nitrophenol in the presence of a Lewis acid catalyst.

Caption: General synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside, based on established methodologies for α-glycosylation.

Materials:

-

Penta-O-acetyl-β-D-glucopyranose

-

4-Nitrophenol

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add penta-O-acetyl-β-D-glucopyranose (1.0 eq) and 4-nitrophenol (1.2 eq).

-

Solvent Addition: Dissolve the reactants in anhydrous dichloromethane.

-

Catalyst Addition: Add anhydrous zinc chloride (1.5 eq) to the stirred solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

Part 3: Characterization

Unambiguous characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemistry. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed spectrum for 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not readily accessible, the expected spectral features can be inferred from the known spectra of similar compounds and the parent, deacetylated molecule.

¹H NMR Spectroscopy:

The key diagnostic signal in the ¹H NMR spectrum is the anomeric proton (H-1). For the α-anomer, this proton is in an axial position and exhibits a characteristic small coupling constant (J₁,₂) of approximately 3-4 Hz with the equatorial H-2 proton. This is in contrast to the β-anomer, where both H-1 and H-2 are in axial positions, resulting in a larger coupling constant (around 7-8 Hz).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.7-5.9 | d | ~3-4 |

| H-2, H-3, H-4 | ~5.0-5.6 | m | |

| H-5 | ~4.1-4.3 | m | |

| H-6a, H-6b | ~4.1-4.3 | m | |

| Acetyl CH₃ | ~1.9-2.1 | s (multiple) | |

| Aromatic | ~7.2-7.4 and ~8.1-8.3 | d (2H each) | ~9 |

¹³C NMR Spectroscopy:

The chemical shift of the anomeric carbon (C-1) is also indicative of the stereochemistry. For α-glycosides, the C-1 signal typically appears at a lower field (further downfield) compared to the corresponding β-glycoside.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~95-100 |

| C-2, C-3, C-4, C-5 | ~68-75 |

| C-6 | ~62 |

| Acetyl C=O | ~169-171 |

| Acetyl CH₃ | ~20-21 |

| Aromatic | ~116, ~126, ~143, ~161 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside (C₂₀H₂₃NO₁₂), the expected monoisotopic mass is 469.1220 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound is expected to be observed as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Part 4: Applications in Research and Development

The primary utility of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside lies in its role as a stable, protected precursor for 4-nitrophenyl α-D-glucopyranoside (PNPG).

Preparation of the Chromogenic Substrate PNPG

The acetyl protecting groups can be efficiently removed by Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide in methanol. This reaction is typically clean and quantitative.

The α-Glucosidase Assay

α-Glucosidases are enzymes that catalyze the hydrolysis of the α-glucosidic linkages of carbohydrates. They are crucial in various biological processes, and their inhibitors are important therapeutic targets, particularly for type 2 diabetes.

The assay relies on the enzymatic cleavage of the colorless substrate, PNPG, by α-glucosidase to produce α-D-glucose and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of formation of the yellow product is directly proportional to the α-glucosidase activity.

An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl α-D-glucopyranoside Tetraacetate

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 4-nitrophenyl α-D-glucopyranoside tetraacetate. This compound is a key intermediate in the synthesis of chromogenic substrates widely used in biochemical assays for α-glucosidase activity. This guide is intended for researchers, scientists, and professionals in drug development and chemical biology who require a robust and reliable method for the preparation of this important molecule. We will delve into the mechanistic underpinnings of the stereoselective glycosylation, the rationale behind the chosen reagents and conditions, and a step-by-step guide to the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of 4-Nitrophenyl Glycosides

4-Nitrophenyl-α-D-glucopyranoside is a paramount tool in the study of α-glucosidases, enzymes whose dysregulation is implicated in metabolic disorders such as type 2 diabetes. The enzymatic cleavage of this substrate liberates 4-nitrophenol, a chromophore that can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity. The synthesis of this chromogenic substrate proceeds through its per-acetylated precursor, 4-nitrophenyl α-D-glucopyranoside tetraacetate, the subject of this guide.

The stereoselective formation of the α-glycosidic bond is a significant challenge in carbohydrate chemistry. This guide will focus on a robust Lewis acid-catalyzed method that leverages the principles of neighboring group participation to achieve the desired anomeric selectivity.

Mechanistic Insights: Achieving α-Selectivity

The synthesis of 4-nitrophenyl α-D-glucopyranoside tetraacetate from β-D-glucose pentaacetate and 4-nitrophenol is a classic example of a Lewis acid-catalyzed glycosylation. The stereochemical outcome of this reaction is primarily governed by the nature of the protecting group at the C-2 position of the glucose donor.

In the case of β-D-glucose pentaacetate, the acetyl group at C-2 plays a crucial role as a "participating group". The proposed mechanism proceeds as follows:

-

Activation of the Glycosyl Donor: The Lewis acid (e.g., ZnCl₂) coordinates to the anomeric acetyl group of β-D-glucose pentaacetate, facilitating its departure as a leaving group.

-

Formation of the Acyl-oxonium Ion: As the anomeric acetate leaves, the lone pair of electrons on the oxygen of the C-2 acetyl group attacks the anomeric carbon. This intramolecular cyclization results in the formation of a stable, five-membered 1,2-dioxolenium ion (an acyl-oxonium ion).

-

Stereoselective Nucleophilic Attack: The bulky and planar acyl-oxonium ion effectively shields the β-face (bottom face) of the pyranose ring. Consequently, the incoming nucleophile, 4-nitrophenol, can only attack the anomeric carbon from the α-face (top face).

-

Formation of the α-Glycoside: The attack from the α-face leads to the exclusive or predominant formation of the desired 4-nitrophenyl α-D-glucopyranoside tetraacetate.

This mechanism, known as neighboring group participation, is a cornerstone of stereoselective glycosylation and is critical for obtaining the 1,2-trans glycosidic linkage (in this case, the α-anomer due to the starting material's stereochemistry).

Chemical Synthesis Workflow

The synthesis of 4-nitrophenyl α-D-glucopyranoside tetraacetate can be summarized in the following workflow:

Caption: A flowchart illustrating the key stages in the synthesis of 4-nitrophenyl α-D-glucopyranoside tetraacetate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of aryl glycoside tetraacetates.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |

| β-D-Glucose Pentaacetate | C₁₆H₂₂O₁₁ | 390.34 | 604-69-3 | White crystalline solid. |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | Toxic, irritant. |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | 7646-85-7 | Corrosive, hygroscopic. |

| Benzene | C₆H₆ | 78.11 | 71-43-2 | Carcinogen, flammable. |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Flammable. |

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Benzene is a known carcinogen and should be handled with extreme care.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine β-D-glucose pentaacetate (e.g., 10.0 g, 25.6 mmol) and 4-nitrophenol (e.g., 10.7 g, 76.9 mmol).

-

Melt and Homogenize: Heat the flask in an oil bath to 125-130 °C under reduced pressure with stirring to create a homogeneous melt of the reactants.

-

Catalyst Addition: Once the mixture is a uniform melt, carefully add anhydrous zinc chloride (e.g., 3.5 g, 25.7 mmol) in portions.

-

Reaction: Continue heating the reaction mixture at 125-130 °C under reduced pressure with vigorous stirring for 1.5 to 2 hours. The mixture will darken over time.

-

Reaction Quenching and Work-up:

-

Allow the reaction mixture to cool to approximately 60 °C.

-

Carefully dissolve the dark, viscous residue in benzene (e.g., 100 mL).

-

Transfer the benzene solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted 4-nitrophenol and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the sodium sulfate and remove the benzene under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

Purification by Recrystallization

The crude product can be purified by recrystallization to yield a white to off-white crystalline solid.

-

Dissolution: Dissolve the crude product in a minimal amount of hot 95% ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution.

-

Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization of 4-Nitrophenyl α-D-glucopyranoside Tetraacetate

The identity and purity of the synthesized product should be confirmed by a combination of physical and spectroscopic methods.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₂₀H₂₃NO₁₂ |

| Molecular Weight | 469.40 g/mol |

| Melting Point | 113-114 °C |

| CAS Number | 14131-42-1 |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~5.8 (d, 1H, H-1, J ≈ 3.5 Hz), ~5.5 (t, 1H, H-3), ~5.2 (t, 1H, H-4), ~5.1 (dd, 1H, H-2), ~4.3 (m, 1H, H-5), ~4.1-4.2 (m, 2H, H-6a, H-6b), ~2.0-2.1 (s, 12H, 4 x OAc). The characteristic downfield shift and small coupling constant for the anomeric proton (H-1) are indicative of the α-configuration.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170.5, 169.8, 169.5, 169.4 (C=O), ~161.5 (Ar-C-O), ~143.0 (Ar-C-NO₂), ~126.0 (Ar-CH), ~116.5 (Ar-CH), ~95.5 (C-1), ~70.5 (C-3), ~70.0 (C-5), ~68.0 (C-2), ~67.5 (C-4), ~61.5 (C-6), ~20.6 (CH₃).

-

IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1750 (C=O, ester), ~1590, 1340 (NO₂, nitro group), ~1230 (C-O, ester).

Conclusion

The synthesis of 4-nitrophenyl α-D-glucopyranoside tetraacetate via a Lewis acid-catalyzed reaction between β-D-glucose pentaacetate and 4-nitrophenol is a reliable and stereoselective method. The key to achieving the desired α-anomer lies in the neighboring group participation of the C-2 acetyl group. The protocol detailed in this guide, from reaction setup to purification and characterization, provides a robust framework for the successful synthesis of this valuable biochemical intermediate. Adherence to safety protocols, particularly when handling benzene and 4-nitrophenol, is paramount. This guide serves as a valuable resource for researchers requiring a practical and mechanistically understood route to this important compound.

References

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to 3)-O-(2-acetamido-2-dex

chemical properties of acetylated pNPG

An In-depth Technical Guide to the Chemical Properties and Applications of Acetylated p-Nitrophenyl-β-D-glucopyranoside

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of acetylated p-nitrophenyl-β-D-glucopyranoside (pNPG), with a primary focus on its tetra-acetylated form. We delve into the rationale for using acetylated chromogenic substrates, detailing their synthesis and physicochemical characterization. The core of this guide is the elucidation of the two-step enzymatic hydrolysis mechanism, which involves sequential action by esterases and β-glucosidases. This unique property allows for the development of sophisticated enzyme assays. We provide detailed, field-tested protocols for these assays, complete with data analysis and interpretation guidelines. Finally, we explore the applications of acetylated pNPG in drug discovery and diagnostics, offering researchers and drug development professionals a powerful tool for their experimental arsenal.

The Rationale for Acetylated Chromogenic Substrates

In the field of enzymology, chromogenic substrates are indispensable tools for quantifying enzyme activity. The most common substrate for β-glucosidase is p-nitrophenyl-β-D-glucopyranoside (pNPG). Upon hydrolysis by β-glucosidase, it releases p-nitrophenol, which, under alkaline conditions, forms the intensely yellow p-nitrophenolate ion, easily quantifiable by spectrophotometry at 405 nm.

While effective, the direct use of substrates like pNPG can be limiting in complex biological systems where multiple enzymatic activities are present or when probing for specific sequential reactions. Acetylation of the parent pNPG molecule introduces a critical layer of chemical complexity and experimental utility. The hydroxyl groups of the glucopyranoside ring are esterified with acetyl groups, fundamentally altering the molecule's properties and its interaction with enzymes.

The primary advantages of using an acetylated precursor, such as p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, are:

-

Creation of a Pro-Substrate: The acetyl groups act as protective moieties, rendering the molecule inert to β-glucosidase. The glycosidic bond is only accessible after the acetyl esters are removed.

-

Enabling Sequential Assays: This pro-substrate design is ideal for studying coupled enzyme reactions. A non-specific esterase is first required to deacetylate the molecule, "activating" it for the subsequent hydrolysis by β-glucosidase. This allows for the specific investigation of esterase and glucosidase activities within a single experimental system.

-

Modified Physicochemical Properties: Acetylation increases the hydrophobicity of the molecule, which can alter its solubility in different solvent systems and its interaction with enzyme active sites or cellular membranes.

Synthesis and Physicochemical Characterization

The synthesis of acetylated pNPG typically follows a multi-step chemical process. A common method involves the initial acetylation of glucose, followed by condensation with p-nitrophenol.

A general synthetic route:

-

Peracetylation: D-glucose is fully acetylated using acetic anhydride, often with a catalyst like sodium acetate, to yield β-D-glucose pentaacetate.

-

Glycosylation: The β-D-glucose pentaacetate is then reacted with p-nitrophenol in the presence of a Lewis acid catalyst (e.g., zinc chloride or boron trifluoride etherate). This reaction forms the β-glycosidic bond, yielding p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Purification: The final product is purified from the reaction mixture using techniques such as recrystallization or column chromatography to achieve high purity suitable for enzymatic assays.

The resulting product, p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a stable, crystalline solid. Its identity and purity are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₁₂ | |

| Molecular Weight | 469.40 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethanol); Poorly soluble in water | Inferred from structure |

| Storage | Store at -20°C, protected from light and moisture |

The Two-Step Enzymatic Hydrolysis Mechanism

The utility of acetylated pNPG as a chromogenic substrate lies in its sequential enzymatic conversion. This two-stage process is the key to its application in coupled enzyme assays.

Step 1: Deacetylation by Esterases The process is initiated by the action of a non-specific esterase (e.g., pig liver esterase, carboxylesterase). These enzymes catalyze the hydrolysis of the four acetyl ester bonds on the glucopyranoside ring, releasing acetate ions and yielding the standard pNPG molecule. Until this step occurs, the substrate is "locked" and cannot be processed by β-glucosidase. The regulation of protein function through acetylation and deacetylation is a fundamental biological process, and this assay leverages the enzymes responsible for removing acetyl groups.

Step 2: Hydrolysis by β-Glucosidase Once pNPG is formed, it becomes a substrate for β-glucosidase (EC 3.2.1.21). This enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing D-glucose and p-nitrophenol (pNP).

Step 3: Color Development The reaction is terminated by the addition of a strong base, such as sodium carbonate or sodium hydroxide. The alkaline environment (pH > 10) deprotonates the hydroxyl group of the released p-nitrophenol, forming the p-nitrophenolate anion. This anion exhibits a strong absorbance at approximately 405 nm, and the intensity of the yellow color is directly proportional to the amount of pNP produced, and thus to the combined activity of the enzyme cascade.

Diagram: Two-Step Enzymatic Hydrolysis of Acetylated pNPG

Caption: Sequential hydrolysis of acetylated pNPG.

Experimental Protocols for Enzyme Activity Assays

This section provides a validated, step-by-step protocol for a coupled esterase/β-glucosidase assay in a 96-well microplate format. The design includes essential controls for self-validation.

Diagram: Experimental Workflow for Coupled Assay

Caption: Workflow for a coupled enzyme assay using acetylated pNPG.

Protocol: Coupled Esterase/β-Glucosidase Activity Assay

1. Materials and Reagents:

-

Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

-

Substrate Stock: 10 mM p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in 100% DMSO.

-

Esterase Solution: Pig Liver Esterase (PLE) diluted in Assay Buffer to the desired activity level.

-

β-Glucosidase Solution: Aspergillus niger β-glucosidase diluted in Assay Buffer to the desired activity level.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Instrumentation: Microplate reader capable of measuring absorbance at 405 nm, 37°C incubator.

-

Hardware: 96-well clear, flat-bottom microplate.

2. Assay Procedure:

-

Preparation: Prepare all reagent dilutions immediately before use. Create a plate map that includes blanks, controls, and test samples.

-

Reaction Setup: In the wells of the microplate, add the components according to Table 2 . It is crucial to add the enzymes last to initiate the reactions at the correct time.

-

Step 1 - Deacetylation:

-

Add 25 µL of Esterase solution to the appropriate wells. For the "No Esterase Control," add 25 µL of Assay Buffer instead.

-

Incubate the plate at 37°C for 15 minutes to allow for the deacetylation of the substrate.

-

-

Step 2 - Hydrolysis:

-

Initiate the glucosidase reaction by adding 25 µL of the β-Glucosidase solution to the appropriate wells. For the "No Glucosidase Control," add 25 µL of Assay Buffer.

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.

-

-

Termination: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to all wells. The solution in wells with positive activity will turn yellow.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Table 2: Microplate Setup for Coupled Enzyme Assay (Volumes in µL)

| Component | Test Sample | No Esterase Control | No Glucosidase Control | Substrate Blank |

| Assay Buffer (pH 5.0) | 125 | 150 | 150 | 175 |

| 10 mM Acetylated pNPG | 25 | 25 | 25 | 25 |

| Esterase Solution | 25 | 0 | 25 | 0 |

| β-Glucosidase Solution | 25 | 25 | 0 | 0 |

| Total Volume (Pre-Stop) | 200 | 200 | 200 | 200 |

| Stop Solution (1M Na₂CO₃) | 100 | 100 | 100 | 100 |

| Final Volume | 300 | 300 | 300 | 300 |

Trustworthiness through Self-Validation:

-

Substrate Blank: Corrects for any non-enzymatic hydrolysis or background absorbance from the substrate.

-

No Esterase Control: This is critical. A low signal confirms that the acetylated substrate is not hydrolyzed by β-glucosidase directly.

-

No Glucosidase Control: This control ensures that the signal is not due to any contaminating glucosidase activity in the esterase preparation.

Data Analysis and Interpretation

The rate of p-nitrophenol formation is directly proportional to the enzymatic activity.

1. Correct for Background: Subtract the average absorbance of the "Substrate Blank" from all other readings.

-

Corrected Absorbance = A₄₀₅(Sample) - A₄₀₅(Blank)

2. Quantify p-Nitrophenol: To convert absorbance units to the concentration of product formed, a standard curve must be generated using known concentrations of p-nitrophenol. Prepare a serial dilution of p-nitrophenol (e.g., 0 to 100 µM) in the final assay volume (including stop solution) and measure the absorbance at 405 nm. Plot Absorbance vs. Concentration and determine the linear regression equation (y = mx + c), where 'm' is the molar extinction coefficient under these specific buffer conditions.

3. Calculate Enzyme Activity: Use the following formula to determine the rate of reaction:

-

Activity (µmol/min/mL) = (Corrected Absorbance × Total Assay Volume) / (m × Incubation Time × Enzyme Volume)

Where:

-

Total Assay Volume is the volume before adding the stop solution (in mL).

-

m is the slope of the p-nitrophenol standard curve (in A.U./µmol).

-

Incubation Time is the duration of the β-glucosidase reaction (in min).

-

Enzyme Volume is the volume of the enzyme solution added (in mL).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitrophenol per minute under the specified conditions.

Applications in Drug Development and Diagnostics

The acetylated pNPG system provides a robust platform for high-throughput screening (HTS) and mechanistic studies relevant to drug discovery.

-

Screening for Esterase Inhibitors: By keeping the β-glucosidase concentration constant and in excess, the rate of yellow color formation becomes dependent on the activity of the esterase. This setup can be used to screen compound libraries for inhibitors of specific human esterases, which are important in prodrug activation.

-

Developing Glucosidase Inhibitors: Conversely, with an excess of esterase to ensure rapid deacetylation, the assay becomes a reliable method for identifying and characterizing inhibitors of β-glucosidase. This is highly relevant for developing therapeutics for conditions like diabetes and Gaucher's disease.

-

Diagnostic Assays: The presence or absence of specific esterase or glucosidase activities in biological samples (e.g., cell lysates, tissue homogenates) can be used as a diagnostic marker. The sequential nature of the assay can provide increased specificity over single-substrate assays.

Conclusion

Acetylated p-nitrophenyl-β-D-glucopyranoside is more than a simple modification of a classic chromogenic substrate. It is a sophisticated chemical tool that enables researchers to probe complex biological systems with sequential enzymatic activities. By leveraging the protective nature of the acetyl groups, a "locked" pro-substrate is created that must be "unlocked" by an esterase before it can be processed by β-glucosidase. This guide has detailed the chemical rationale, synthesis, and physicochemical properties of this compound. Furthermore, we have provided robust, self-validating experimental protocols and data analysis frameworks. For researchers in enzymology and professionals in drug development, acetylated pNPG offers a versatile and powerful method for high-throughput screening, kinetic analysis, and diagnostic applications.

References

-

PubChem. p-nitrophenyl N-acetyl-beta-D-glucosaminide. National Center for Biotechnology Information. Available from: [Link]

- Matta, K. L., & Barlow, J. J. (1977). Synthesis of p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-d-glucopyranosyl)-beta-D-galactopyranoside and p-nitrophenyl O-beta-D-galactopyranosyl-(1 linked to

An In-Depth Technical Guide to 4-Nitrophenyl alpha-D-Glucopyranoside Tetraacetate: Properties and Application in Alpha-Glucosidase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrophenyl alpha-D-glucopyranoside tetraacetate, a key chemical entity in the study of carbohydrate-active enzymes. The primary focus of this document is to elucidate the physicochemical properties of this compound and to detail its application, particularly as a precursor to the chromogenic substrate widely used in the enzymatic assay of alpha-glucosidase. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the effective use of this compound in their work.

Core Compound Properties

4-Nitrophenyl alpha-D-glucopyranoside tetraacetate is the fully acetylated form of 4-nitrophenyl alpha-D-glucopyranoside. The acetylation of the hydroxyl groups of the glucose moiety renders the molecule more hydrophobic and can serve as a protective strategy during chemical synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 469.4 g/mol | [1] |

| Molecular Formula | C₂₀H₂₃NO₁₂ | [1] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | [1] |

| CAS Number | 14131-42-1 | [1] |

Synthesis and Relationship to the Active Substrate

4-Nitrophenyl alpha-D-glucopyranoside tetraacetate can be synthesized from its non-acetylated precursor, 4-nitrophenyl alpha-D-glucopyranoside, through acetylation with acetic anhydride. This process protects the hydroxyl groups on the glucopyranoside ring.

For applications in enzymatic assays, the acetyl groups must be removed to yield 4-nitrophenyl alpha-D-glucopyranoside, the active chromogenic substrate. This deacetylation can be achieved through chemical methods, such as Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol. It is the deacetylated form that is recognized and cleaved by the alpha-glucosidase enzyme.

Caption: Synthesis and activation workflow.

Application in Alpha-Glucosidase Assays

Alpha-glucosidase is a critical enzyme in carbohydrate metabolism, responsible for the hydrolysis of alpha-glucosidic linkages. The inhibition of this enzyme is a key therapeutic strategy for the management of type 2 diabetes. The most common method for screening alpha-glucosidase inhibitors involves a colorimetric assay using 4-nitrophenyl alpha-D-glucopyranoside (p-NPG) as a substrate.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitrophenyl alpha-D-glucopyranoside, by alpha-glucosidase. This reaction produces alpha-D-glucose and 4-nitrophenol (pNP). Under alkaline conditions, the liberated 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this color, measured spectrophotometrically at 400-405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus to the activity of the alpha-glucosidase enzyme.

Caption: Principle of the alpha-glucosidase chromogenic assay.

Experimental Protocol for Alpha-Glucosidase Inhibition Assay

This protocol provides a standardized method for assessing the inhibitory activity of a test compound against alpha-glucosidase from Saccharomyces cerevisiae.

Materials:

-

Alpha-glucosidase from Saccharomyces cerevisiae

-

4-Nitrophenyl alpha-D-glucopyranoside (p-NPG)

-

Test compounds (potential inhibitors)

-

Acarbose (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (0.1 M)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Dissolve the test compounds and acarbose in DMSO to prepare stock solutions. Further dilute to the desired concentrations using phosphate buffer.

-

Prepare a solution of alpha-glucosidase in phosphate buffer. The final concentration in the assay should be optimized, with a starting point of 0.1-1.0 U/mL.

-

Prepare a 5 mM solution of p-NPG in phosphate buffer.

-

Prepare a 0.1 M solution of sodium carbonate in deionized water.

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, add the test compound solution or the positive control. For the negative control (100% enzyme activity), add the solvent used for the inhibitor.

-

Add the alpha-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the p-NPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

-

Terminate the reaction by adding the sodium carbonate stop solution to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

A blank containing all reagents except the enzyme should be included to correct for any spontaneous hydrolysis of p-NPG.

-

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

Where:

-

Abscontrol is the absorbance of the control reaction (enzyme and solvent, without inhibitor).

-

Abssample is the absorbance of the reaction with the test compound.

The IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

4-Nitrophenyl alpha-D-glucopyranoside tetraacetate is a valuable chemical tool, primarily serving as a protected precursor to the widely used chromogenic substrate, 4-nitrophenyl alpha-D-glucopyranoside. Understanding its properties and the necessity of deacetylation for enzymatic activity is crucial for its effective application in the screening and characterization of alpha-glucosidase inhibitors. The detailed protocol provided in this guide offers a robust and reliable method for assessing enzyme inhibition, which is a cornerstone in the discovery and development of new therapeutics for metabolic disorders such as type 2 diabetes.

References

-

PubChem. 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside. National Center for Biotechnology Information. [Link][1]

Sources

The Pivotal Role of Acetyl Groups in p-Nitrophenyl Glycoside Substrates: A Technical Guide for Researchers

Abstract

For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions between enzymes and their substrates is paramount for advancing fields from industrial biocatalysis to therapeutic intervention. The synthetic chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), and its acetylated derivatives, serve as indispensable tools for elucidating the kinetics and specificity of glycoside hydrolases. This in-depth technical guide moves beyond standard protocols to provide a comprehensive analysis of the function of acetyl groups in pNPG-based substrates. We will explore the causal relationships behind experimental design, delve into the structural basis of enzyme-substrate recognition, and provide detailed methodologies for the accurate characterization of enzyme activity. This guide is designed to empower researchers with the field-proven insights necessary to leverage these substrates effectively in their work.

Introduction: p-Nitrophenyl Glycosides as Reporter Substrates

p-Nitrophenyl (pNP) glycosides are synthetic substrates widely employed for the detection and characterization of glycoside hydrolase activity.[1][2] The core principle of their use lies in the enzymatic cleavage of the glycosidic bond, which liberates p-nitrophenol.[3] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, a chromophore with a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm.[4][5] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity, offering a straightforward and sensitive assay.[3]

While the foundational pNPG is a substrate for β-glucosidases, the strategic addition of acetyl groups to the glucopyranoside ring dramatically alters the substrate's specificity, enabling the investigation of a different class of enzymes: the N-acetyl-β-D-hexosaminidases (including N-acetyl-β-D-glucosaminidases).[6][7] This guide will focus on the critical role these acetyl modifications play in dictating enzyme recognition and catalysis.

The Acetyl Group: A Determinant of Substrate Specificity

The presence of an N-acetyl group at the C-2 position of the pyranose ring is a key structural feature that dictates the substrate's interaction with the active site of specific glycoside hydrolases. This modification is not merely a minor chemical alteration; it is a fundamental determinant of which enzymes can effectively bind and hydrolyze the substrate.

Molecular Recognition in the Enzyme Active Site

The specificity of N-acetyl-β-D-glucosaminidases for substrates like p-nitrophenyl N-acetyl-β-D-glucosaminide arises from a precise network of molecular interactions within the enzyme's active site.[8] X-ray crystallography and molecular docking studies have revealed that the active sites of these enzymes are lined with specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the N-acetyl group of the substrate.[9]

Key interactions often involve:

-

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen of the acetyl group can act as hydrogen bond donors and acceptors, respectively, forming specific connections with amino acid side chains such as asparagine, glutamic acid, and tyrosine in the active site.[9][10]

-

Hydrophobic Interactions: The methyl group of the acetyl moiety can engage in van der Waals interactions with nonpolar residues, such as tryptophan, which often line the active site cleft.[8]

These interactions correctly orient the substrate within the active site, positioning the glycosidic bond for catalytic attack.

Substrate-Assisted Catalysis: A Critical Role for the Acetamido Group

For many N-acetyl-β-D-hexosaminidases belonging to the GH20 and GH84 families, the N-acetyl group at the C-2 position plays a direct role in the catalytic mechanism through a process known as substrate-assisted catalysis.[7][11] In this mechanism, the oxygen of the substrate's C-2 acetamido group acts as a nucleophile, attacking the anomeric carbon (C-1) and displacing the p-nitrophenol leaving group. This results in the formation of a transient oxazoline intermediate.[11] A water molecule then hydrolyzes this intermediate, leading to the release of the N-acetylglucosamine product and regeneration of the enzyme.[11] This mechanism underscores the essential requirement of the 2-acetamido group for the hydrolytic action of these enzymes.

Experimental Design and Methodologies

The accurate determination of enzyme kinetics is fundamental to understanding enzyme function and for the screening of potential inhibitors in drug discovery. The following protocols are designed to be self-validating systems for the characterization of β-glucosidase and N-acetyl-β-D-glucosaminidase activity using pNPG and its acetylated derivatives.

General Assay for Glycoside Hydrolase Activity

This protocol provides a general framework for measuring the activity of a glycoside hydrolase using a p-nitrophenyl-based substrate.

Materials:

-

Enzyme solution (appropriately diluted)

-

Substrate stock solution (e.g., 10 mM pNPG or acetylated pNPG in a suitable buffer)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer and the substrate at the desired final concentration.

-

Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to each well.

-

Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution. The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme to halt the reaction.[3]

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the general assay is performed with varying substrate concentrations.

Protocol:

-

Follow the general assay protocol, but prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. If the Km is unknown, a wide range of concentrations should be tested initially.

-

Measure the initial reaction velocity (v0) at each substrate concentration. This is typically done by taking measurements at multiple time points to ensure linearity.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.[2][4] Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.[4]

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Aspergillus terreus | pNPG | 1.73 | 42.37 | [9] |

| Trichoderma reesei | pNPG | 0.19 | 29.67 | [12] |

| Bacillus altitudinis | pNPG | 0.332 | 19.194 | [4] |

| Human Seminal Plasma (Hex A) | p-nitrophenyl N-acetyl-β-D-glucosaminide | 1.33 | N/A | [13] |

| Human Seminal Plasma (Hex B) | p-nitrophenyl N-acetyl-β-D-glucosaminide | 1.33 | N/A | [13] |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition).

Screening for Enzyme Inhibitors

Acetylated pNPG analogues can be valuable tools in high-throughput screening campaigns to identify inhibitors of specific glycoside hydrolases, which is a critical step in drug development.[14][15]

Protocol:

-

Perform the general enzyme assay at a substrate concentration close to the Km value.

-

In separate wells, include potential inhibitory compounds at various concentrations.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

Calculate the percentage of inhibition for each compound at each concentration.

-

For promising hits, determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The Impact of Acetylation on Substrate Properties

Beyond direct interactions with the enzyme, acetylation can also influence the physicochemical properties of the pNPG substrate, which can indirectly affect the outcome of enzymatic assays.

Solubility and Stability

Acetylation can alter the hydrophilicity of the glycoside. The introduction of acetyl groups can, in some cases, increase the solubility of polysaccharides in certain solvents.[3] For pNPG derivatives, changes in solubility could impact the effective substrate concentration in an aqueous assay buffer. Furthermore, acetylation can affect the chemical stability of the glycosidic bond, although in the context of enzymatic assays, the rate of enzymatic hydrolysis far exceeds that of spontaneous chemical hydrolysis.

Conformational Effects

The addition of bulky acetyl groups can influence the conformational flexibility of the pyranose ring and the orientation of the p-nitrophenyl aglycone. These conformational changes can affect how the substrate fits into the enzyme's active site, potentially influencing binding affinity and the efficiency of catalysis.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow of a typical β-glucosidase assay using pNPG.

Caption: Key interactions of the N-acetyl group in the enzyme active site.

Conclusion

The acetyl group in p-nitrophenyl glycoside substrates is far more than a simple chemical modification; it is a critical determinant of enzyme specificity and, in many cases, an active participant in the catalytic mechanism. For researchers in the life sciences and drug development, a thorough understanding of the role of this functional group is essential for the design of robust and meaningful enzymatic assays. By appreciating the intricate molecular interactions governed by the acetyl group, scientists can better interpret their experimental data, screen for specific enzyme inhibitors with higher confidence, and ultimately accelerate their research and development efforts. This guide has provided a framework for understanding these principles and a set of validated protocols to put them into practice.

References

-

N-acetyl-β-d-glucosaminidase. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- van Aalten, D. M., Komander, D., Pugh, D. J., & Withers, S. G. (2000). Structural basis for the substrate specificity of endo-beta-N-acetylglucosaminidase F(3). Biochemistry, 39(27), 8039–8047.

- Li, Y., et al. (2013). Structural Basis for the Substrate Specificity of a Novel β-N-Acetylhexosaminidase StrH Protein from Streptococcus pneumoniae R6. Journal of Biological Chemistry, 288(34), 24466–24476.

- Hrmova, M., et al. (2002). Structural Basis for Broad Substrate Specificity in Higher Plant β-d-Glucan Glucohydrolases. The Plant Cell, 14(5), 1035–1052.

- Decker, C. H., et al. (2015). Comparative kinetic analysis of two fungal β-glucosidases. Applied Biochemistry and Biotechnology, 175(2), 1039–1051.

- Li, Y., et al. (2014). Structural basis for substrate specificity of mammalian neuraminidases. PLoS One, 9(9), e106320.

- Rowland, R. J., et al. (2018). Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase). Sensors (Basel, Switzerland), 18(9), 2968.

- Rao, F. V., et al. (2009). Structural Basis and Catalytic Mechanism for the Dual Functional Endo-β-N-Acetylglucosaminidase A. PLoS One, 4(3), e4658.

- Prakash, V., & Sarna, S. (1986). Purification, biochemical properties and active sites of N-acetyl-beta-D-hexosaminidases from human seminal plasma. The Biochemical journal, 235(3), 735–742.

-

Isolation of the Thermostable β-Glucosidase-Secreting Strain Bacillus altitudinis JYY-02 and Its Application in the Production of Gardenia Blue. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]

-

kinetic characterization of almond b-glucosidase. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

N-Acetyl-d-Glucosamine-6-Phosphate Deacetylase: Substrate Activation via a Single Divalent Metal Ion. (2008). PMC. Retrieved January 12, 2026, from [Link]

-

Comparative Investigations on Different β-Glucosidase Surrogate Substrates. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Electrochemical N-Acetyl-β-D-glucosaminidase Urinalysis: Toward Sensor Chip-Based Diagnostics of Kidney Malfunction. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. (1990). PubMed. Retrieved January 12, 2026, from [Link]

-

3D interaction of b-glucosidase and pNPG as enzyme-substrate complex. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanisms of hydrolysis by wild-type β-N-acetylhexosaminidases. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structure and metal-dependent mechanism of peptidoglycan deacetylase, a streptococcal virulence factor. (2008). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Comparison of active site mutations at subsite + 2 of Anoxybacillus ayderensis A9 β-glucosidase for hydrolysis of pNPG and polydatin. (2023). PMC. Retrieved January 12, 2026, from [Link]

-

nhibition of pNPG hydrolysis at different concentration of glucose. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Nicotinamide adenine dinucleotide. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. (2017). PMC. Retrieved January 12, 2026, from [Link]

-

A structure-based virtual screening approach toward the discovery of histone deacetylase inhibitors: identification of promising zinc-chelating groups. (2010). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation. (2014). PMC. Retrieved January 12, 2026, from [Link]

-

Discovery of novel polysubstituted N-alkyl acridone analogues as histone deacetylase isoform-selective inhibitors for cancer therapy. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Impact of Hydrolysis, Acetylation or Succinylation on Functional Properties of Plant-Based Proteins: Patents, Regulations, and Future Trends. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. (2022). PMC. Retrieved January 12, 2026, from [Link]

-

The Effect of Acetylation on the Physicochemical Properties of Chickpea Starch. (2023). PMC. Retrieved January 12, 2026, from [Link]

-

Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. (2023). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. Endo-N-acetyl-beta-D-glucosaminidases and their potential substrates: structure/function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. recursosbioquimica.es [recursosbioquimica.es]

- 3. Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

- 7. Advances in Optical Sensors of N-acetyl-β-D-Hexosaminidase (N-acetyl-β-D-Glucosaminidase) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for the Substrate Specificity of a Novel β-N-Acetylhexosaminidase StrH Protein from Streptococcus pneumoniae R6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis and Catalytic Mechanism for the Dual Functional Endo-β-N-Acetylglucosaminidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification, biochemical properties and active sites of N-acetyl-beta-D-hexosaminidases from human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structure-based virtual screening approach toward the discovery of histone deacetylase inhibitors: identification of promising zinc-chelating groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sequential Enzymatic Cleavage of 4-Nitrophenyl-α-D-glucopyranoside Tetraacetate

Abstract

4-Nitrophenyl-α-D-glucopyranoside tetraacetate (pNPG-TA) represents a unique substrate for probing multi-enzyme systems. Unlike its well-known counterpart, 4-nitrophenyl-α-D-glucopyranoside (pNPG), the tetra-acetylated form is resistant to direct cleavage by α-glucosidases due to the steric hindrance imposed by the acetate groups. Its analysis necessitates a sequential, two-stage enzymatic reaction: an initial deacetylation by a carboxylesterase followed by the hydrolysis of the α-glycosidic bond by an α-glucosidase to release the chromogenic reporter, 4-nitrophenol. This guide provides a comprehensive examination of this two-fold cleavage mechanism, outlines the theoretical basis for experimental design, and presents detailed protocols for its characterization. We will explore the causality behind each experimental step, offering field-proven insights for researchers, scientists, and drug development professionals investigating complex enzymatic pathways and pro-drug activation systems.

The Substrate: A Tale of Two Molecules

The foundation of many glycosidase assays is the chromogenic substrate pNPG, a simple molecule that yields a quantifiable yellow color upon cleavage.[1][2][3][4][5] The subject of this guide, 4-nitrophenyl-α-D-glucopyranoside tetraacetate, is a derivative where the hydroxyl groups of the glucose moiety are protected by acetyl esters. This seemingly minor modification fundamentally alters its biochemical behavior.

-

4-Nitrophenyl-α-D-glucopyranoside (pNPG): The workhorse substrate for α-glucosidase activity assays. It is readily soluble in aqueous buffers and directly accessible to the enzyme's active site.[6][7]

-

4-Nitrophenyl-α-D-glucopyranoside Tetraacetate (pNPG-TA): The acetylated form. These four acetate groups render the glycosidic bond inaccessible to α-glucosidase.[8][9] Before the glucosidase can act, these "protecting groups" must be removed. This prerequisite forms the basis of the sequential cleavage process.

| Parameter | 4-Nitrophenyl-α-D-glucopyranoside (pNPG) | 4-Nitrophenyl-α-D-glucopyranoside Tetraacetate (pNPG-TA) |

| Molecular Formula | C₁₂H₁₅NO₈ | C₂₀H₂₃NO₁₂ |

| Molecular Weight | 301.25 g/mol | 469.40 g/mol |

| Direct Substrate For | α-Glucosidase | Carboxylesterases |

| Cleavage Requirement | Single enzyme (α-Glucosidase) | Two enzymes (Esterase then α-Glucosidase) |

| Appearance | Off-white to light yellow crystalline powder | Data not widely available, expected to be a white solid |

The Two-Fold Enzymatic Cleavage Mechanism

The liberation of 4-nitrophenol from pNPG-TA is not a singular event but a cascade of two distinct enzymatic reactions. Understanding this sequence is critical for accurate assay design and data interpretation.

Step 1: Deacetylation - The Esterase Gateway

The first and obligatory step is the hydrolysis of the four ester bonds. This reaction is catalyzed by carboxylesterases (EC 3.1.1.x), a broad class of enzymes.

-

Causality: The bulky acetate groups physically block the active site of α-glucosidase. Esterases act as "gatekeepers," removing these groups to generate pNPG, the true substrate for the subsequent enzyme. Studies on similar acetylated xylopyranosides have demonstrated that acetylation renders the glycosidic bond resistant to glycosidase action until deacetylation occurs.[8][9] The positional preference for deacetylation can vary among different esterase families.[10][11]

-

Enzyme Source: A common source of broad-specificity carboxylesterase for laboratory use is porcine liver esterase (PLE), which is known to hydrolyze a wide range of esters.

Step 2: Glycosidic Bond Hydrolysis - The α-Glucosidase Reaction

Once deacetylation has occurred, the resulting pNPG is readily hydrolyzed by α-glucosidase (EC 3.2.1.20).[12][13][14]

-

Mechanism: α-Glucosidases are retaining glycoside hydrolases that cleave the α-glycosidic bond via a two-step, double-displacement reaction.[15] This involves two key acidic residues in the enzyme's active site: a nucleophile and an acid/base catalyst.

-

Glycosylation: The enzyme's nucleophile attacks the anomeric carbon, forming a covalent glycosyl-enzyme intermediate and releasing the 4-nitrophenolate group.[15]

-

Deglycosylation: A water molecule, activated by the acid/base catalyst, hydrolyzes the intermediate, releasing α-D-glucose and regenerating the free enzyme.[15]

-

-

The Chromogenic Signal: The released 4-nitrophenol (pNP) has a pKa of ~7.2. In a buffer system at or above this pH (or upon quenching with a basic solution), it deprotonates to form the 4-nitrophenolate ion, which is intensely yellow and absorbs light strongly at 400-405 nm.[15][16][17] The rate of color formation is directly proportional to the rate of enzymatic cleavage.

Caption: Sequential enzymatic cleavage of pNPG-Tetraacetate.

Experimental Design for a Coupled Assay

To measure the complete conversion of pNPG-TA to 4-nitrophenol, a coupled assay containing both an esterase and an α-glucosidase is required. The key to a self-validating system is the inclusion of proper controls to isolate the activity of each enzyme.

-

System Rationale: The rate of yellow color production can be limited by either the esterase or the glucosidase activity. Therefore, one enzyme should be in excess to ensure the other is the rate-limiting factor being studied.

-

Buffer and pH Considerations: The ideal buffer system must support the activity of both enzymes. A potassium or sodium phosphate buffer at pH 6.8 - 7.0 is a common choice, representing a viable compromise for many yeast α-glucosidases and porcine liver esterase.[15][18][19]

-

Controls are Non-Negotiable:

-

No Enzyme Control: Substrate only, to check for spontaneous hydrolysis.

-

Esterase Only Control: pNPG-TA + Esterase. No color should form, as the final cleavage step is absent.

-

α-Glucosidase Only Control: pNPG-TA + α-Glucosidase. This is a critical control. Minimal to no color formation validates the necessity of the esterase deacetylation step.

-

Standard pNPG Control: pNPG + α-Glucosidase. This measures the baseline activity of the α-glucosidase under the assay conditions and serves as a positive control.

-

Caption: General workflow for the coupled enzymatic assay.

Detailed Experimental Protocols

The following protocols provide a framework for analysis. All concentrations and incubation times should be optimized based on the specific activity of the enzyme batches used.

Protocol A: Baseline α-Glucosidase Activity Assay (Using pNPG)

This protocol establishes the activity of your α-glucosidase stock, serving as a vital reference.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 6.8.

-

α-Glucosidase Solution: Prepare a working solution (e.g., 0.1 U/mL) in cold Assay Buffer.

-

Substrate Solution: Prepare a 5 mM solution of pNPG in Assay Buffer.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 20 µL of test compound (or buffer for control).

-

Add 20 µL of the α-glucosidase working solution.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 5 mM pNPG Substrate Solution.

-

Incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 405 nm using a microplate reader.

-

Protocol B: Proposed Coupled Esterase-Glucosidase Assay (Using pNPG-TA)

This protocol is designed to measure the complete, two-step cleavage of pNPG-TA.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 6.8.

-

Enzyme Mix: Prepare a working solution in cold Assay Buffer containing both porcine liver esterase (e.g., 5 U/mL) and α-glucosidase (e.g., 0.5 U/mL). The concentration of α-glucosidase is intentionally higher to ensure the esterase activity is the rate-limiting step being measured.

-

Substrate Solution: Prepare a 5 mM solution of pNPG-TA in a minimal amount of DMSO, then dilute to the final concentration with Assay Buffer. Note: Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).

-

-

Assay Procedure (96-well plate format):

-

Set up wells for all necessary controls as described in Section 3.

-

To each well, add 50 µL of Assay Buffer.

-

Add 20 µL of test compound (or buffer for control).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the 5 mM pNPG-TA Substrate Solution.

-

Immediately add 20 µL of the combined Enzyme Mix (or individual enzymes for control wells).

-

Incubate at 37°C for 30-60 minutes (a longer incubation may be needed due to the two-step nature).

-

Terminate the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 405 nm.

-

Data Analysis and Interpretation

The rate of reaction is determined by quantifying the amount of 4-nitrophenol produced over time.

-

Beer-Lambert Law: The concentration of 4-nitrophenol can be calculated using the equation A = εcl, where:

-

A = Absorbance at 405 nm

-

ε = Molar extinction coefficient of 4-nitrophenol (~18,000 M⁻¹cm⁻¹)

-

c = Concentration (mol/L)

-

l = Path length of the cuvette or well (cm)

-

-

Enzyme Activity: One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[18]

-

Interpreting Coupled Assay Results: If the "α-Glucosidase Only" control with pNPG-TA shows no activity, but the "Enzyme Mix" well shows significant activity, it validates the proposed two-step mechanism. The rate observed in the coupled assay reflects the rate of the slowest step (the bottleneck), which, by design in Protocol B, should be the esterase activity.

Applications in Research and Drug Discovery

While more complex than a standard pNPG assay, the use of pNPG-TA opens doors to more sophisticated screening paradigms.

-

Pro-drug Activation: The system mimics the activation of a pro-drug, where an initial enzymatic modification (deacetylation) is required to release the active compound (which in this case is the substrate for the second enzyme).

-

Screening for Dual-Inhibitors: It can be used to screen for compounds that inhibit either the esterase, the α-glucosidase, or both. By comparing inhibition in the coupled assay versus the standard pNPG assay, the target of the inhibitor can be elucidated.

-

Characterizing Esterase Activity: In complex biological samples (e.g., cell lysates), this assay could be used to detect the presence of esterases capable of "unmasking" the acetylated substrate.[20]

References

- NIPRO ENZYMES. (n.d.). α-GLUCOSIDASE (α-GLU).

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-glucopyranoside. Retrieved from [Link]

-

Prom-u-thai, C., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(21), 5193. Retrieved from [Link]

-

Vallee, F., et al. (2005). Specificity of Processing α-Glucosidase I Is Guided by the Substrate Conformation: CRYSTALLOGRAPHIC AND IN SILICO STUDIES. Journal of Biological Chemistry, 280(33), 30051-30059. Retrieved from [Link]

-

Chiba, S. (1997). Molecular mechanism in alpha-glucosidase and glucoamylase. Bioscience, Biotechnology, and Biochemistry, 61(8), 1233-1239. Retrieved from [Link]

-

Biely, P., et al. (2006). Action of xylan deacetylating enzymes on monoacetyl derivatives of 4-nitrophenyl glycosides of β-D-xylopyranose and α-L-arabinofuranose. Journal of Biotechnology, 121(3), 334-343. Retrieved from [Link]

-

G-Biosciences. (n.d.). 4-Nitrophenyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

Tagami, T., et al. (2016). Biochemical properties and substrate recognition mechanism of GH31 α-glucosidase from Bacillus sp. AHU 2001 with broad substrate specificity. Journal of Bioscience and Bioengineering, 121(4), 380-386. Retrieved from [Link]

-

Biely, P., et al. (1999). Enzyme-coupled Assay of Acetylxylan Esterases on Monoacetylated 4-nitrophenyl beta-D-xylopyranosides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1472(1-2), 350-355. Retrieved from [Link]

-

Hondoh, H., et al. (2018). α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions. Journal of Applied Glycoscience, 65(2), 27-35. Retrieved from [Link]

-

Li, T., et al. (2022). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Food Science and Technology, 42, e123421. Retrieved from [Link]

-

Biely, P., et al. (2006). Action of xylan deacetylating enzymes on monoacetyl derivatives of 4-nitrophenyl glycosides of β-D-xylopyranose and α-L-arabinofuranose. ResearchGate. Retrieved from [Link]

-

SHT-Medino. (n.d.). 4-Nitrophenyl alpha-D-glucopyranoside Properties. Retrieved from [Link]

-

Biely, P., et al. (1999). Enzyme-coupled assay of acetylxylan esterases on monoacetylated 4-nitrophenyl β-D-xylopyranosides. ResearchGate. Retrieved from [Link]

Sources

- 1. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. goldbio.com [goldbio.com]

- 5. 4-Nitrophenyl-alpha-D-glucopyranoside [gbiosciences.com]

- 6. 4-NITROPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 3767-28-0 [chemicalbook.com]

- 7. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

- 8. Enzyme-coupled assay of acetylxylan esterases on monoacetylated 4-nitrophenyl beta-D-xylopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Action of xylan deacetylating enzymes on monoacetyl derivatives of 4-nitrophenyl glycosides of β-D-xylopyranose and α-L-arabinofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical properties and substrate recognition mechanism of GH31 α-glucosidase from Bacillus sp. AHU 2001 with broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. nipro.co.jp [nipro.co.jp]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. abcam.co.jp [abcam.co.jp]

The Role of 4-Nitrophenyl α-D-glucopyranoside and its Tetraacetate Derivative in Glycosidase Research: An In-depth Technical Guide

This guide provides a comprehensive technical overview of 4-nitrophenyl α-D-glucopyranoside (pNPG) and its tetraacetate derivative, pivotal tools in the study of α-glucosidases. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles, practical applications, and advanced considerations for employing these chromogenic substrates in glycosidase research. We will explore the underlying enzymatic mechanisms, provide detailed experimental protocols, and discuss the strategic use of the acetylated form for intracellular enzyme activity assessment.

Introduction: The Significance of α-Glucosidases and Their Substrates

α-Glucosidases are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from various carbohydrate substrates. These enzymes are crucial in numerous biological processes, including carbohydrate metabolism and glycoprotein processing. Consequently, they are significant therapeutic targets for conditions such as type 2 diabetes mellitus, where their inhibition can delay carbohydrate digestion and manage postprandial hyperglycemia.[1][2]

The study of α-glucosidase activity and the screening for their inhibitors heavily rely on the use of specific and reliable substrates. An ideal substrate should be readily cleaved by the enzyme to produce a signal that is easily and accurately quantifiable. 4-Nitrophenyl α-D-glucopyranoside (pNPG) has emerged as a gold-standard chromogenic substrate for this purpose due to its simplicity and robustness in a colorimetric assay format.[1][3]

4-Nitrophenyl α-D-glucopyranoside (pNPG): The Workhorse Chromogenic Substrate

The pNPG-based assay is a cornerstone for in vitro α-glucosidase activity measurement and inhibitor screening.[2] Its utility lies in the straightforward enzymatic reaction that produces a distinct color change, allowing for facile spectrophotometric quantification.

Principle of the Assay

The fundamental principle of the pNPG assay is the enzymatic hydrolysis of the colorless substrate, pNPG, by α-glucosidase. This reaction yields two products: α-D-glucose and 4-nitrophenol (pNP).[3][4] Under alkaline conditions, the liberated pNP is deprotonated to the 4-nitrophenolate ion, which exhibits a characteristic yellow color with a maximum absorbance at approximately 400-405 nm.[4] The intensity of this yellow color is directly proportional to the amount of pNP produced, and thus, to the α-glucosidase activity.[3]

Enzymatic Reaction Mechanism

α-Glucosidases are retaining glycoside hydrolases, and their catalytic mechanism typically follows a double-displacement reaction involving two key acidic residues in the enzyme's active site: a nucleophile and an acid/base catalyst.[4]

The reaction with pNPG proceeds in two main steps:

-